molecular formula C11H18N2 B15287819 2,5-Diethyl-4-methylbenzene-1,3-diamine CAS No. 26601-63-8

2,5-Diethyl-4-methylbenzene-1,3-diamine

Katalognummer: B15287819
CAS-Nummer: 26601-63-8
Molekulargewicht: 178.27 g/mol
InChI-Schlüssel: GCIGOEOZGOYSKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Diethyl-4-methylbenzene-1,3-diamine is an organic compound with the molecular formula C₁₁H₁₈N₂. It is a derivative of benzene, characterized by the presence of two ethyl groups, one methyl group, and two amino groups attached to the benzene ring. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Diethyl-4-methylbenzene-1,3-diamine can be synthesized through the reaction of aniline with 2,4-dinitro-3,5-diethyl toluene (DNT) under basic conditions. The reaction involves nucleophilic substitution, where the amino groups replace the nitro groups on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity. The process may also include purification steps like distillation and crystallization to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Diethyl-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

2,5-Diethyl-4-methylbenzene-1,3-diamine has several applications in scientific research:

Wirkmechanismus

The mechanism by which 2,5-Diethyl-4-methylbenzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino groups on the benzene ring can form hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of ethyl and methyl groups, which influence its chemical reactivity and interactions with other molecules. This unique structure makes it valuable for specific industrial and research applications .

Eigenschaften

CAS-Nummer

26601-63-8

Molekularformel

C11H18N2

Molekulargewicht

178.27 g/mol

IUPAC-Name

2,5-diethyl-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C11H18N2/c1-4-8-6-10(12)9(5-2)11(13)7(8)3/h6H,4-5,12-13H2,1-3H3

InChI-Schlüssel

GCIGOEOZGOYSKS-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C(=C1C)N)CC)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.